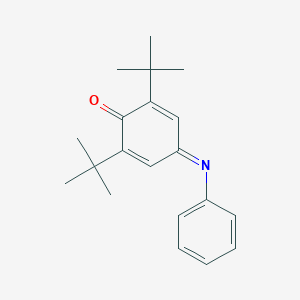
特加司特盐酸盐
描述
R 568 盐酸盐,也称为特卡塞特盐酸盐,是人类钙感应受体 (CaSR) 的正向变构调节剂和变构激动剂。它具有钙拟活性,这意味着它模仿钙对组织的作用,尤其是甲状旁腺。 该化合物主要用于科学研究,用于研究钙稳态和相关疾病 .
科学研究应用
R 568 盐酸盐由于其调节钙感应受体的能力,被广泛用于科学研究。其一些应用包括:
作用机制
R 568 盐酸盐通过变构方式增加钙感应受体对钙离子的亲和力来发挥其作用。 这种激活导致一系列细胞内事件,包括细胞内钙水平的调节和内皮细胞中一氧化氮的释放 . 该化合物还影响内皮一氧化氮合酶 (eNOS) 的磷酸化,从而促进其血管扩张作用 .
生化分析
Biochemical Properties
Tecalcet hydrochloride acts as an agonist of the calcium-sensing receptor (CaSR) . It increases the sensitivity of cells to extracellular calcium . This modulation of the CaSR can influence various biochemical reactions within the cell.
Cellular Effects
Tecalcet hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been observed to influence cell migration and proliferation . In a study involving intestinal porcine epithelial cells (IPEC-J2), Tecalcet hydrochloride was found to increase cell migration and proliferation . These effects were regulated by the activation of Rac1 and PLCγ1 signaling .
Molecular Mechanism
The molecular mechanism of action of Tecalcet hydrochloride involves its interaction with the calcium-sensing receptor (CaSR). As a CaSR modulator, Tecalcet hydrochloride increases the sensitivity of the receptor to extracellular calcium . This leads to the activation of intracellular signaling pathways, including the Rac1 and PLCγ1 pathways, which in turn influence cellular functions such as migration and proliferation .
Dosage Effects in Animal Models
In animal models, the effects of Tecalcet hydrochloride have been observed to vary with different dosages . For instance, in a study involving 10-week-old male Sprague-Dawley rats, different dosages of Tecalcet hydrochloride were found to have varying effects on serum levels of 1,25 (OH) 2 D 3 and parathyroid hormone (PTH) .
Metabolic Pathways
Tecalcet hydrochloride is involved in the modulation of calcium homeostasis, which is a critical metabolic pathway. It interacts with the calcium-sensing receptor (CaSR), influencing the receptor’s sensitivity to extracellular calcium
Subcellular Localization
The subcellular localization of Tecalcet hydrochloride is likely to be influenced by its target, the calcium-sensing receptor (CaSR), which is a G protein-coupled receptor located in the cell membrane
准备方法
化学反应分析
R 568 盐酸盐经历了几种类型的化学反应:
相似化合物的比较
R 568 盐酸盐在钙拟药物中独树一帜,因为它对钙感应受体的特异性作用。类似的化合物包括:
辛那卡塞: 另一种也靶向 CaSR 但具有不同药代动力学特性的钙拟药物.
依替卡塞肽: 一种基于肽的钙拟药物,其作用机制与 R 568 盐酸盐不同.
NPS 2143: CaSR 的负向变构调节剂,用于研究钙拟药物的相反作用.
属性
IUPAC Name |
3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXUXANREVNZLH-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170263 | |
| Record name | Tecalcet hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177172-49-5 | |
| Record name | Tecalcet hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177172495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tecalcet hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TECALCET HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HP28R98LC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of tecalcet hydrochloride and how does it differ from its successor, cinacalcet hydrochloride?
A1: Tecalcet hydrochloride and cinacalcet hydrochloride are both calcimimetics, meaning they mimic the action of calcium in the body. They achieve this by activating the calcium-sensing receptor (CaSR) located on the parathyroid gland. This activation leads to a decrease in parathyroid hormone (PTH) secretion, which in turn helps to lower serum calcium levels []. While the specific mechanism of action is similar, cinacalcet hydrochloride was developed to address the shortcomings of tecalcet hydrochloride, particularly its poor pharmacokinetic profile and rapid metabolism [].
Q2: What are the potential applications of tecalcet hydrochloride in pharmaceutical development?
A2: Tecalcet hydrochloride, being the predecessor of cinacalcet hydrochloride, provided valuable insights into the therapeutic potential of calcimimetics. These insights paved the way for the development of cinacalcet hydrochloride for treating primary and secondary hyperparathyroidism []. While not commercially available itself, tecalcet hydrochloride's exploration contributed significantly to understanding the structure-activity relationships within this drug class.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B188487.png)
![2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188488.png)

![2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione](/img/structure/B188490.png)

![N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188493.png)
![2-{[(3-Bromophenyl)amino]methyl}phenol](/img/structure/B188494.png)
![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)
![N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide](/img/structure/B188497.png)

![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B188500.png)
